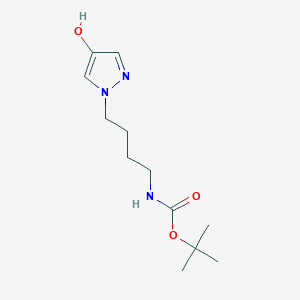
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate is a chemical compound with the molecular formula C13H21N3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl carbamate group attached to a butyl chain, which is further linked to a hydroxy-pyrazolyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazolyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazolyl compounds.
Scientific Research Applications
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate involves its interaction with specific molecular targets. The hydroxy-pyrazolyl moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective groups but lacking the pyrazolyl moiety.
tert-Butyl-4-hydroxypiperidine-1-carboxylate: An intermediate in the synthesis of the target compound.
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: A related compound used in similar synthetic applications
Uniqueness
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the hydroxy-pyrazolyl and tert-butyl carbamate groups allows for diverse applications in various fields.
Properties
Molecular Formula |
C12H21N3O3 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-hydroxypyrazol-1-yl)butyl]carbamate |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)13-6-4-5-7-15-9-10(16)8-14-15/h8-9,16H,4-7H2,1-3H3,(H,13,17) |
InChI Key |
UNVLOAMMLWDECX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN1C=C(C=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


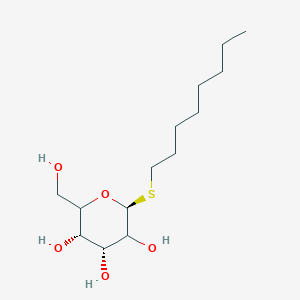
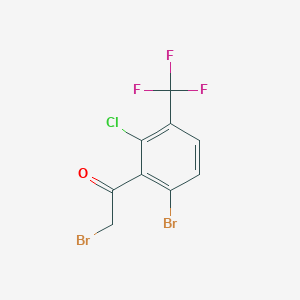
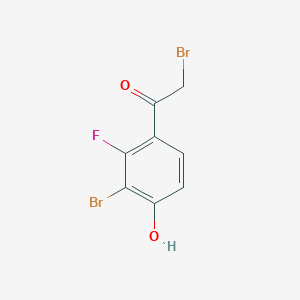
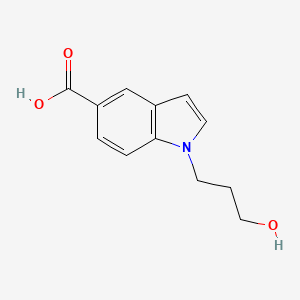
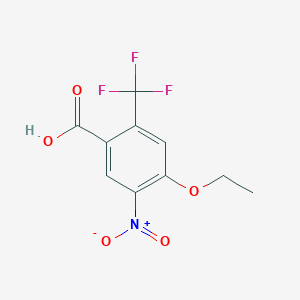
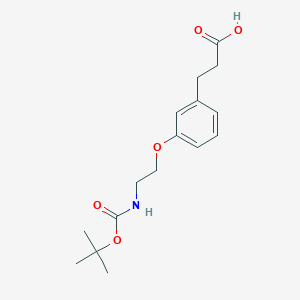

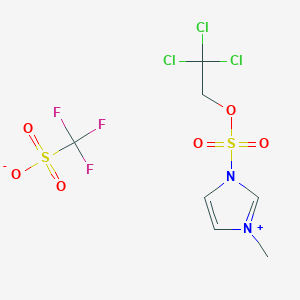
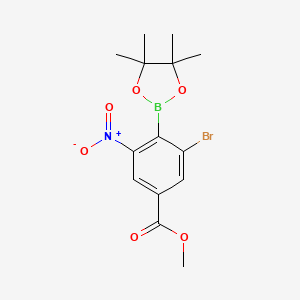
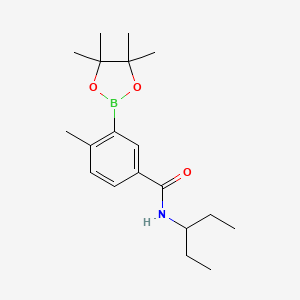


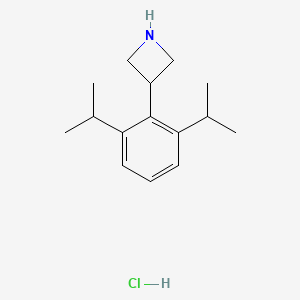
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)
